Praseodymium(3+);triperchlorate;hydrate

Overview

Description

Praseodymium(3+);triperchlorate;hydrate is a chemical compound consisting of praseodymium ions (Praseodymium(3+)), triperchlorate ions, and water molecules. Praseodymium is a rare earth element known for its unique optical, magnetic, and electronic properties. This compound is typically used in various scientific and industrial applications due to its distinctive characteristics.

Mechanism of Action

Target of Action

Praseodymium(3+);triperchlorate;hydrate, also known as DTXSID00583722, is a compound that primarily targets the biochemical processes involving praseodymium ions . Praseodymium is a rare earth metal that has unique properties, making it useful in a variety of applications.

Mode of Action

Research suggests that praseodymium ions can interact with other elements and compounds in a solution . For instance, praseodymium ions have been shown to interact with acidic cation exchange resin, affecting the sorption efficiency of metal ions .

Biochemical Pathways

Praseodymium ions are known to play a role in various chemical reactions of cells in different species and organs

Pharmacokinetics

It is known that the properties of a compound can significantly impact its bioavailability

Result of Action

It is known that praseodymium ions can interact with other elements and compounds, potentially affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in a solution can affect the interaction of praseodymium ions with their targets

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(3+);triperchlorate;hydrate can be synthesized through the reaction of praseodymium oxide or praseodymium carbonate with perchloric acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated form of the compound.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving praseodymium metal or its oxide in perchloric acid. The solution is then concentrated and crystallized to yield the hydrated form. The process involves careful control of temperature and concentration to ensure high purity and yield.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions where praseodymium ions change their oxidation state.

Substitution Reactions: The compound can participate in substitution reactions where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as sodium chloride or potassium fluoride.

Major Products Formed:

Praseodymium Oxide: Formed during oxidation reactions.

Praseodymium Halides: Formed during substitution reactions with halide salts.

Scientific Research Applications

Praseodymium(3+);triperchlorate;hydrate is used in various scientific research applications, including:

Chemistry: As a catalyst in organic synthesis and as a precursor for other praseodymium compounds.

Biology: In studies involving rare earth elements and their biological interactions.

Medicine: Potential use in imaging and diagnostic techniques due to its unique optical properties.

Industry: Used in the production of high-strength magnets, glass polishing, and as a dopant in materials for electronic devices.

Comparison with Similar Compounds

- Praseodymium(3+);chloride;hydrate

- Praseodymium(3+);nitrate;hydrate

- Praseodymium(3+);sulfate;hydrate

Comparison: Praseodymium(3+);triperchlorate;hydrate is unique due to the presence of perchlorate ions, which impart distinct chemical properties compared to other praseodymium compounds. For instance, praseodymium(3+);chloride;hydrate is more commonly used in aqueous solutions, while this compound is preferred in applications requiring strong oxidizing agents.

Biological Activity

Praseodymium(3+);triperchlorate;hydrate is a chemical compound comprising praseodymium ions (Pr^3+), triperchlorate ions, and water molecules. Praseodymium, a rare earth element, is notable for its optical, magnetic, and electronic properties. This compound is primarily utilized in scientific and industrial applications due to its unique characteristics.

- IUPAC Name : this compound

- Molecular Formula : Cl₃O₁₂Pr·xH₂O

- CAS Number : 51411-03-1

- Molecular Weight : Varies depending on hydration state

Praseodymium ions interact with various biological systems, potentially influencing cellular processes. The compound's mode of action involves:

- Targeting Biochemical Processes : Pr^3+ ions can affect the biochemical pathways in cells across different species.

- Pharmacokinetics : The bioavailability of praseodymium compounds can be influenced by their chemical form and environmental conditions.

Biological Activity

Research indicates that praseodymium compounds may exhibit various biological activities, including:

- Antioxidant Properties : Some studies suggest that praseodymium ions can act as antioxidants, possibly mitigating oxidative stress in cells.

- Cellular Interactions : Pr^3+ ions may interact with cellular components, influencing signaling pathways and metabolic processes.

Data Table: Comparison of Praseodymium Compounds

| Compound Name | IUPAC Name | Biological Activity | Applications |

|---|---|---|---|

| This compound | This compound | Potential antioxidant | Catalysts in organic synthesis |

| Praseodymium(3+);chloride;hydrate | Trichloropraseodymium hydrate | Limited biological data | Used in high-strength magnets |

| Praseodymium(3+);nitrate;hydrate | Trinitrato-praseodymium hydrate | Unknown | Research applications |

| Praseodymium(3+);sulfate;hydrate | Disulfato-praseodymium hydrate | Unknown | Various industrial applications |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant properties of praseodymium compounds. The researchers found that praseodymium ions could reduce reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Cellular Interaction Studies

Another research project focused on the interaction of praseodymium ions with cellular membranes. The findings indicated that praseodymium could modulate membrane fluidity and permeability, which may have implications for drug delivery systems.

Research Findings Summary

- Oxidative Stress Mitigation : Pr^3+ ions have shown promise in reducing oxidative damage in cellular models.

- Cell Membrane Modulation : The ability of praseodymium to alter membrane characteristics could enhance drug efficacy.

- Biochemical Pathway Influence : Ongoing studies are exploring how praseodymium affects specific signaling pathways involved in cell proliferation and apoptosis.

Properties

IUPAC Name |

praseodymium(3+);triperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.H2O.Pr/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYAAGBJSWVKIG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

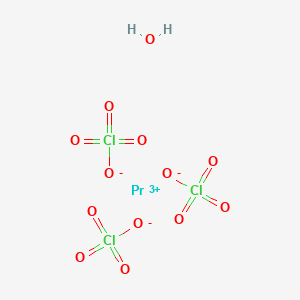

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2O13Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583722 | |

| Record name | Praseodymium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-03-1 | |

| Record name | Praseodymium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.